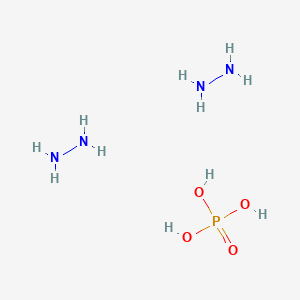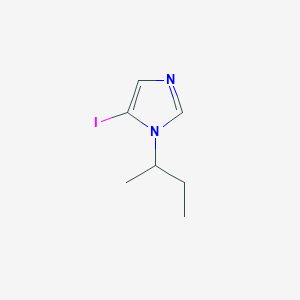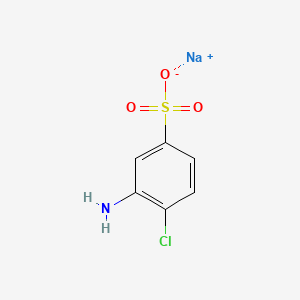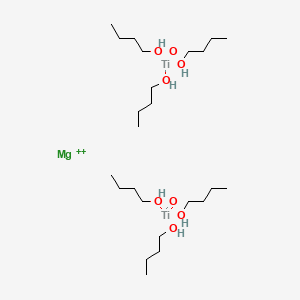
5-Chloro-2-(morpholine-4-carbonyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(morpholine-4-carbonyl)benzaldehyde: is an organic compound with the molecular formula C12H12ClNO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 5-position and a morpholine-4-carbonyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(morpholine-4-carbonyl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 5-chlorobenzaldehyde and morpholine.
Formation of Intermediate: The 5-chlorobenzaldehyde is reacted with morpholine in the presence of a suitable catalyst to form an intermediate compound.
Carbonylation: The intermediate is then subjected to carbonylation to introduce the carbonyl group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors and advanced catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(morpholine-4-carbonyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products
Oxidation: 5-Chloro-2-(morpholine-4-carbonyl)benzoic acid.
Reduction: 5-Chloro-2-(morpholine-4-carbonyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-(morpholine-4-carbonyl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, including polymers and resins.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(morpholine-4-carbonyl)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(morpholine-4-carbonyl)phenylboronic acid: This compound is similar in structure but contains a boronic acid group instead of an aldehyde group.
2-Chloro-5-(morpholine-4-carbonyl)benzaldehyde: This is an isomer where the positions of the chlorine and morpholine-4-carbonyl groups are reversed.
Uniqueness
5-Chloro-2-(morpholine-4-carbonyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H12ClNO3 |
|---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
5-chloro-2-(morpholine-4-carbonyl)benzaldehyde |
InChI |
InChI=1S/C12H12ClNO3/c13-10-1-2-11(9(7-10)8-15)12(16)14-3-5-17-6-4-14/h1-2,7-8H,3-6H2 |
InChI Key |
XWGNHNJCDFFNMM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-Cyano-N-[(propylamino)carbonyl]acetamide](/img/structure/B12649413.png)
